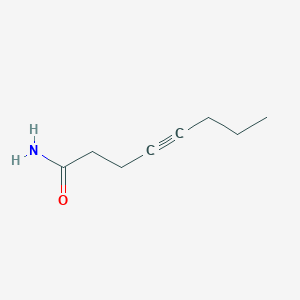
Oct-4-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oct-4-ynamide is a member of the ynamide family, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This unique structure imparts significant reactivity and versatility, making this compound a valuable compound in organic synthesis and various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-ynamide typically involves the coupling of amides with alkynes or their derivatives. One common method is the copper-catalyzed coupling of amides with dibromoalkenes. This method is advantageous due to its high regioselectivity and the ability to handle a wide range of substrates, including acyclic carbamates, hindered amides, and aryl amides .
Another approach involves the dehydrohalogenation of halo-substituted enamides. For instance, N-(1-chloroalkenyl)urea can undergo dehydrochlorination at room temperature with t-BuOK to afford N-alkynylurea, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of trichloroethene as a two-carbon synthon, which, under mildly basic conditions, can be converted to dichloroacetylene. This intermediate can then react with amides to form dichloroenamides, which are subsequently converted to this compound via elimination reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Oct-4-ynamide undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the electron-withdrawing group on the nitrogen atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted enamides, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oct-4-ynamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Oct-4-ynamide involves its highly polarized carbon-carbon triple bond, which makes it reactive towards various nucleophiles and electrophiles. This reactivity is further enhanced by the electron-withdrawing group on the nitrogen atom, which stabilizes the transition states and intermediates formed during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenyl Ynamides: These compounds have a sulfur atom attached to the nitrogen, which imparts different reactivity and stability compared to Oct-4-ynamide.
N-Metallocenyl Ynamides: These compounds contain a metallocene group, which can significantly alter their electronic properties and reactivity.
Photoinduced Ynamides: These compounds undergo structural reshuffling and functionalization under light, offering unique pathways for chemical transformations.
Uniqueness of this compound
This compound stands out due to its high reactivity and versatility in forming various functionalized derivatives. Its ability to undergo a wide range of chemical reactions under mild conditions makes it a valuable tool in organic synthesis and scientific research .
Propriétés
Numéro CAS |
855376-62-4 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
oct-4-ynamide |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h2-3,6-7H2,1H3,(H2,9,10) |
Clé InChI |
KANSZFMNZKHRCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


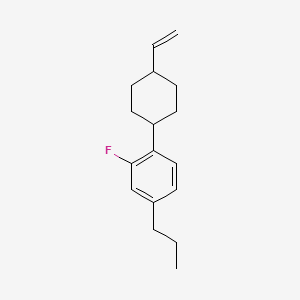
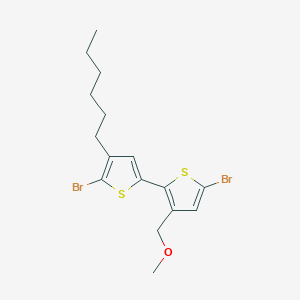
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
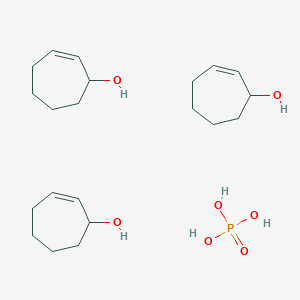
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
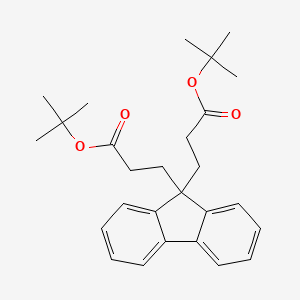
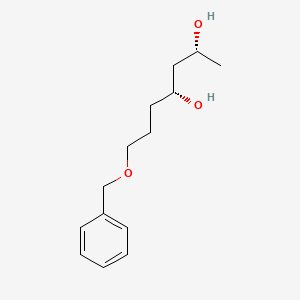

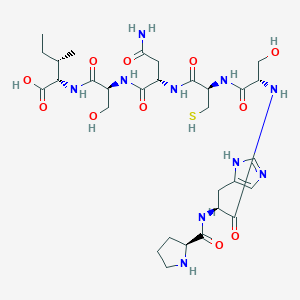
![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
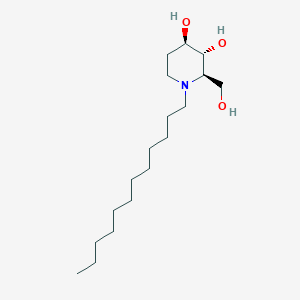
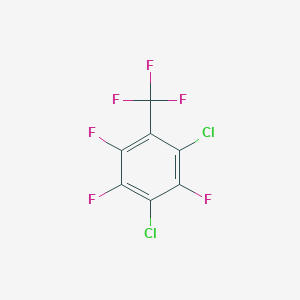
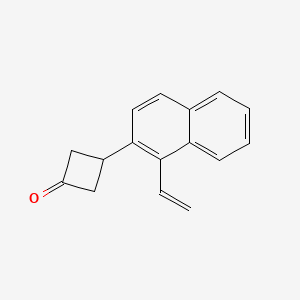
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)
